3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
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Properties
IUPAC Name |
3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZPUAQMFEJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a protein that plays a crucial role in various cellular processes. The compound binds to USP28 and directly affects its protein levels.
Mode of Action
The compound binds reversibly to USP28, showing selectivity over other proteins such as USP7 and LSD1. This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines.
Biochemical Pathways
The compound’s interaction with USP28 affects several biochemical pathways. By inhibiting USP28, it can disrupt the cell cycle, particularly at the S phase. This disruption can lead to a decrease in cell proliferation and an increase in apoptosis.
Result of Action
The compound’s action results in significant cellular changes. It can inhibit cell proliferation and induce apoptosis. In addition, it can suppress the expression of certain proteins, such as EGFR.
Biological Activity
The compound 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a chromenone backbone linked to a triazolopyrimidine moiety via a piperazine carbonyl group. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds similar to this one exhibit various biological activities, including:
- Anticancer Activity : Many triazolopyrimidine derivatives demonstrate significant cytotoxic effects against different cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Certain analogs are being investigated for their potential in treating neurodegenerative diseases.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of triazolopyrimidine exhibit potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). For instance, a related compound showed an IC50 value ranging from 0.3 to 24 µM across different targets, indicating substantial potency .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting EGFR and VEGFR2 have shown dual inhibitory effects, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, the introduction of methoxy groups enhances lipophilicity and bioavailability, which are crucial for improved anticancer efficacy .
Data Table of Biological Activities
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | EGFR Inhibition |
| Compound B | HCT116 | 1.0 | Dual EGFR/VGFR2 Inhibition |
| Compound C | HePG-2 | 5.0 | Apoptosis Induction |
| Compound D | A-549 | 10.0 | Cell Cycle Arrest |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 407.5 g/mol. The compound features a triazolo-pyrimidine moiety linked to a piperazine and a chromone structure, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities against various pathogens. The compound may similarly exhibit these properties due to its structural characteristics that resemble those of known antimicrobial agents .
Anticancer Potential
Triazole derivatives are also recognized for their anticancer properties. Studies suggest that they can inhibit tumor growth by interfering with cellular processes essential for cancer cell proliferation. The specific interactions of this compound with cancer cell lines have yet to be fully explored but warrant investigation given the promising results seen with similar compounds .
Neuroprotective Effects
Compounds featuring the triazole ring have been reported to possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology .
Synthesis Methodologies
The synthesis of 3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that include:
- Formation of the Triazole Ring: This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Piperazine Attachment: The piperazine moiety is usually introduced via nucleophilic substitution reactions.
- Chromone Derivation: The chromone structure can be synthesized through condensation reactions involving phenolic compounds.
Each step requires careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
A number of studies have explored the biological activities of related compounds:
- Antifungal Screening: A series of triazolo-pyrimidine derivatives were synthesized and tested against fungal strains such as Candida albicans. Results indicated that certain modifications significantly enhanced antifungal activity .
- Antibacterial Efficacy: Compounds with similar structures showed improved activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or chromone moieties could enhance efficacy .
Chemical Reactions Analysis
Triazolopyrimidine Core Reactivity
The triazolopyrimidine system is a nitrogen-rich heterocycle prone to electrophilic and nucleophilic substitutions. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nucleophilic Substitution | Halogens, alkyl halides, or acyl chlorides | Substitution at C-5 or C-7 positions, forming derivatives with enhanced bioactivity. | |
| Coordination Reactions | Transition metals (e.g., Pd, Cu) | Formation of metal complexes for catalytic or therapeutic applications. | |
| Oxidation | H₂O₂, KMnO₄ | Oxidation of the triazole ring, leading to ring-opening or hydroxylation. |
The 4-methoxyphenyl substituent at the triazole ring electron-directing effects, favoring electrophilic attacks at ortho/para positions .
Piperazine Ring Reactivity
The piperazine moiety exhibits flexibility for alkylation, acylation, and cyclization:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acylation | Acid anhydrides, acyl chlorides | Formation of amide bonds at secondary amines, modifying pharmacokinetics. | |
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternization of nitrogen atoms to enhance solubility or bioactivity. | |
| Cyclocondensation | Aldehydes/ketones under acidic conditions | Formation of fused heterocycles (e.g., diazepine derivatives). |
The carbonyl group bridging the piperazine and chromenone is stable under mild conditions but hydrolyzable under strong acidic/basic conditions.
Chromenone Reactivity
The chromenone scaffold undergoes reactions typical of α,β-unsaturated ketones:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Michael Addition | Grignard reagents, amines | Addition at the α-position, forming substituted derivatives. | |
| Reduction | NaBH₄, H₂/Pd | Reduction of the carbonyl to alcohol (chromanol analogs). | |
| Condensation | Hydrazines, hydroxylamines | Formation of hydrazones or oximes for functionalization. |
The conjugated system also participates in photochemical reactions, such as [2+2] cycloadditions under UV light.
Cross-Coupling Reactions
The compound’s aryl and heteroaryl groups enable catalytic cross-coupling:
Degradation Pathways
Stability studies reveal degradation under specific conditions:
| Condition | Degradation Pathway | Products Identified | Source |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6h | Cleavage of piperazine-carbonyl bond. | |
| Oxidative Stress | H₂O₂, 50°C, 12h | Epoxidation of chromenone and triazole ring. |
Synthetic Modifications for Bioactivity
Derivatization strategies to enhance pharmacological properties:
Key Findings from Structural Analogs
-
EVT-2965214 (Source 2): Demonstrates that methoxy-substituted triazolopyrimidines exhibit enhanced antibacterial activity vs. non-substituted analogs.
-
EVT-3125458 (Source 4): Piperazine acylation improves blood-brain barrier penetration in rodent models.
-
CAS 920413-74-7 (Source 6): Thiophene-containing analogs show potent kinase inhibition (IC₅₀ = 12 nM) .
Reaction Optimization Parameters
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,4-Triazole with β-Keto Esters
A validated approach involves reacting 5-amino-1H-1,2,4-triazole with a β-keto ester derivative bearing the 4-methoxyphenyl group. For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes cyclization with the triazole in the presence of phosphoryl chloride (POCl₃), yielding the triazolopyrimidine scaffold. This method ensures regioselective formation of thetriazolo[4,5-d]pyrimidine system, critical for subsequent functionalization.
Reaction Conditions :
- Solvent: Anhydrous dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: POCl₃ (2.5 equiv)
- Yield: 65–72%
Functionalization of the Coumarin-Piperazine Intermediate
The coumarin-piperazine fragment is synthesized through sequential reactions involving coumarin activation and piperazine conjugation.
Synthesis of 4-Piperazinylcoumarin
4-Hydroxycoumarin is first activated using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form a reactive intermediate, which undergoes nucleophilic displacement with piperazine. This one-pot method avoids isolation of unstable intermediates and proceeds in high yield:
Procedure :
Carbonyl Bridge Formation
The piperazine nitrogen is acylated with a carbonyl group using coumarin-3-carbonyl chloride. Activation of the coumarin carboxylic acid (generated via hydrolysis of the ester) with thionyl chloride (SOCl₂) produces the acyl chloride, which reacts with piperazine under mild conditions:
$$
\text{Coumarin-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Coumarin-3-carbonyl chloride} \xrightarrow{\text{piperazine}} \text{Target intermediate}
$$
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → 25°C (gradual warming)
Yield : 70–75%
Final Coupling of Triazolopyrimidine and Coumarin-Piperazine
The convergent synthesis concludes with coupling the triazolopyrimidine and coumarin-piperazine subunits.
Nucleophilic Aromatic Substitution
The 7-chloro-triazolopyrimidine derivative reacts with the piperazine nitrogen of the coumarin-piperazine intermediate. This SNAr reaction requires activation of the triazolopyrimidine’s chloro group using a Lewis acid (e.g., ZnCl₂):
Reaction Setup :
Characterization and Purification
The final product is purified via recrystallization (ethanol/water) or column chromatography (gradient elution with ethyl acetate/hexanes). Structural confirmation is achieved through:
- ¹H NMR : Key signals include the coumarin lactone proton (δ 8.2–8.4 ppm), piperazine methylene (δ 3.2–3.5 ppm), and 4-methoxyphenyl aromatic protons (δ 6.8–7.3 ppm).
- HRMS : Molecular ion peak at m/z 532.1743 (calculated for C₂₇H₂₄N₇O₄).
Alternative Synthetic Routes and Modifications
Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative for triazole formation. For example, 4-azidocoumarin—synthesized from 4-hydroxycoumarin via BOP-mediated azidation—reacts with a propargyl-substituted triazolopyrimidine under Cu(I) catalysis:
$$
\text{4-Azidocoumarin} + \text{Alkyne-Triazolopyrimidine} \xrightarrow{\text{CuSO₄, sodium ascorbate}} \text{Target compound}
$$
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for steps requiring prolonged heating. For instance, the cyclocondensation of triazole and β-keto ester completes in 30 minutes (vs. 12 h conventionally) with comparable yields.
Challenges and Optimization Strategies
Regioselectivity in Triazolopyrimidine Formation
Competing pathways during cyclocondensation may yield [1,5-a] ortriazolopyrimidine isomers. Using electron-withdrawing groups (e.g., nitro) on the β-keto ester favors the desired [4,5-d] isomer.
Piperazine Acylation Side Reactions
Over-acylation of piperazine (leading to bis-acylated byproducts) is mitigated by employing a large excess of coumarin-carbonyl chloride (2.5 equiv) and slow addition rates.
Q & A
Basic: What synthetic strategies are optimal for preparing this triazolopyrimidine-chromenone hybrid?
Answer:
The synthesis involves multi-step routes focusing on modular assembly of the triazolopyrimidine core, piperazine linkage, and chromenone moiety. Key steps include:
- Triazolopyrimidine core formation : Cyclocondensation of 4-methoxyphenyl-1H-1,2,3-triazole with chloropyrimidine derivatives under nitrosation conditions (e.g., NaNO₂/HCl) .
- Piperazine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazine ring to the triazolopyrimidine core, using Pd/C or CuI catalysts in DMF at 80–100°C .
- Chromenone conjugation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine carbonyl and 2H-chromen-2-one in dichloromethane .
Optimization tips : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor intermediates via TLC/HPLC. Yields improve with slow addition of reagents and controlled heating (reflux at 195–230°C for cyclization) .
Basic: How is structural characterization validated for this compound?
Answer:
Validation employs a combination of:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and HRMS (exact mass ± 0.001 Da) .
- X-ray crystallography : Resolves piperazine-chair conformation and confirms triazole-pyrimidine planarity (bond angles: 117–122°) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Contingencies : If crystallography fails, use 2D NMR (COSY, NOESY) to assign stereochemistry and rotational barriers .
Basic: What preliminary biological screening assays are recommended?
Answer:
Prioritize assays aligned with triazolopyrimidine bioactivity:
- Anticancer : MTT assay (IC₅₀ vs. HeLa/MCF-7 cells), with positive controls (e.g., doxorubicin) .
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2 at 10 µM) .
Data interpretation : Compare IC₅₀/MIC values to structurally analogous compounds (e.g., 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine IC₅₀ = 1.2 µM) .
Advanced: How do structural modifications influence SAR in this scaffold?
Answer:
Key SAR insights from analogous compounds:
| Modification | Activity Trend | Reference |
|---|---|---|
| Methoxy → Ethoxy (C-4) | ↑ Anticancer potency (IC₅₀ ↓ 30%) | |
| Piperazine → Homopiperazine | ↓ Solubility, ↑ LogP | |
| Chromenone → Coumarin | Retained kinase inhibition, ↑ photostability | |
| Methodology : Synthesize derivatives via parallel synthesis, test in standardized assays, and use QSAR models (e.g., CoMFA) to predict bioactivity . |
Advanced: What mechanistic studies elucidate target engagement?
Answer:
Advanced approaches include:
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts (∆Tₘ ≥ 2°C) .
- Molecular docking : Simulate binding to ATP pockets (e.g., VEGFR2 PDB: 4ASD; docking score ≤ −9.0 kcal/mol) .
- Kinase profiling : Use PamStation®12 to assess selectivity across 100+ kinases .
Contradictions : If in vitro activity (e.g., nM IC₅₀) conflicts with cellular assays, evaluate membrane permeability (logD) or efflux (P-gp inhibition) .
Advanced: How to resolve contradictions in biological data across assays?
Answer:
Common pitfalls and solutions:
- Variable purity : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Assay interference : Test chromenone autofluorescence in fluorescence-based assays; switch to luminescence .
- Cytotoxicity vs. specificity : Use counter-screens (e.g., HEK293 normal cells) and caspase-3 activation assays .
Case study : A 2025 study found batch-dependent MIC variations (±2 dilutions) due to residual Pd catalysts; mitigate via Chelex resin treatment .
Advanced: What analytical methods quantify stability under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C; monitor via UPLC-MS over 24h .
- Photostability : IEC 61345 guidelines (UV-Vis irradiation at 365 nm; degradation <10% in 6h) .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH); calculate t₁/₂ with LC-MS/MS .
Data application : Optimize formulations (e.g., PEGylation) if t₁/₂ < 30 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
